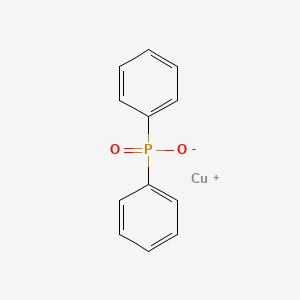

Copper (I) diphenylphosphinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper(1+);diphenylphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIKVYNAINDOJS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10CuO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648501 | |

| Record name | Copper(1+) diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011257-42-3 | |

| Record name | Copper(1+) diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of copper (I) diphenylphosphinate from copper salts

An In-depth Technical Guide for the Synthesis of Copper(I) Diphenylphosphinate from Copper Salts

Abstract

This technical guide provides a comprehensive overview of the synthesis of copper(I) diphenylphosphinate, a versatile reagent and precursor in coordination chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, underlying reaction mechanisms, and a detailed, field-proven experimental protocol. Emphasis is placed on the scientific rationale behind procedural steps, ensuring both reproducibility and a foundational understanding of the coordination chemistry of copper and phosphinate ligands. The guide includes sections on characterization, safety, and a complete, verifiable list of references to support the presented methodologies and claims.

Introduction and Strategic Overview

Copper(I) diphenylphosphinate (Cu(O₂PPh₂)) is a coordination compound of significant interest due to its utility as a precursor for advanced materials. Notably, it has been employed as a key building block in the synthesis of sophisticated, non-interpenetrated woven covalent organic frameworks (COFs), where the bulky diphenylphosphinate anion plays a crucial role in templating the framework structure to avoid self-interpenetration and maximize accessible void space.[1][2][3] The compound consists of a copper(I) cation coordinated by the diphenylphosphinate anion ([Ph₂PO₂]⁻).

The synthesis of this compound presents a unique challenge in copper chemistry: the stabilization of the Cu(I) oxidation state. While direct synthesis from a Cu(I) salt is possible, these precursors are often less stable or less common than their Cu(II) counterparts. Therefore, a more robust and practical strategy involves the use of a readily available copper(II) salt, such as copper(II) acetate, followed by an in situ reduction to the desired Cu(I) state concurrent with ligand coordination. This approach is advantageous as it leverages stable, inexpensive starting materials and often proceeds under mild conditions.

This guide will focus on a reproducible protocol starting from copper(II) acetate and diphenylphosphinic acid, detailing the mechanistic considerations of the spontaneous Cu(II) to Cu(I) reduction that is central to the success of this synthesis.

Mechanistic Insights: The Spontaneous Reduction of Copper(II)

A key feature of this synthesis is the "reductant-less" reduction of copper(II) to copper(I). While seemingly counterintuitive, this phenomenon is well-documented in copper chemistry, particularly in the presence of certain ligands or under specific reaction conditions.[4] The reaction between a Cu(II) source and diphenylphosphinic acid does not require an external reducing agent. The mechanism is understood to proceed through the following key stages:

-

Initial Ligand Exchange: Upon mixing copper(II) acetate with diphenylphosphinic acid in a suitable solvent, an initial ligand exchange occurs, forming a copper(II) diphenylphosphinate intermediate. Copper(II) acetate exists as a dimeric "paddle-wheel" structure in its hydrated form, which dissociates to allow for this exchange.[5][6]

-

Inner-Sphere Electron Transfer: The diphenylphosphinate ligand, or potentially the solvent system (e.g., ethanol or acetonitrile), facilitates an inner-sphere electron transfer process. This reduces the copper center from Cu(II) (d⁹ configuration) to Cu(I) (d¹⁰ configuration). While phosphines can directly reduce Cu(II), phosphinic acids are less potent reductants; however, the overall thermodynamics of forming the stable, often polymeric or oligomeric, Cu(I) diphenylphosphinate product drives the reaction forward.[7][8]

-

Precipitation and Stabilization: Copper(I) diphenylphosphinate is typically poorly soluble in common organic solvents.[9] As the Cu(I) species is formed and coordinates with the diphenylphosphinate anion, it precipitates from the reaction mixture. According to Le Châtelier's principle, this precipitation removes the product from the equilibrium, driving the reduction and coordination process to completion.

The overall reaction can be summarized as: 2 Cu(OAc)₂ + 4 Ph₂PO₂H → 2 Cu(O₂PPh₂) + 4 HOAc + [O] (Note: The oxidizing fate of the ligand or solvent is complex and results in minor byproducts.)

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of copper(I) diphenylphosphinate from copper(II) acetate monohydrate and diphenylphosphinic acid.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Copper(II) Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | 199.65 | 6046-93-1 | High purity grade (>98%) |

| Diphenylphosphinic Acid | (C₆H₅)₂PO₂H | 218.20 | 1707-03-5 | High purity grade (>98%) |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous or 200 proof |

| Acetonitrile (MeCN) | CH₃CN | 41.05 | 75-05-8 | Anhydrous, HPLC grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

Step-by-Step Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(II) acetate monohydrate (1.00 g, 5.01 mmol).

-

Dissolution: Add a solvent mixture of ethanol (40 mL) and acetonitrile (20 mL). Stir the mixture at room temperature until the copper salt is fully dissolved, which should result in a clear blue solution.

-

Ligand Addition: In a separate beaker, dissolve diphenylphosphinic acid (2.29 g, 10.5 mmol, 2.1 equivalents) in ethanol (30 mL). Gently warm if necessary to achieve complete dissolution.

-

Reaction Initiation: Add the diphenylphosphinic acid solution dropwise to the stirring copper(II) acetate solution over approximately 10 minutes. A color change from blue to green and the eventual formation of a pale, off-white precipitate should be observed.

-

Reaction and Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours under continuous stirring. The suspension will become thicker as the product precipitates.

-

Isolation: After 4 hours, remove the flask from the heat source and allow it to cool to room temperature. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Washing and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and acetic acid byproduct.

-

Drying: Dry the resulting fine, off-white powder under high vacuum for at least 12 hours. Store the final product under an inert atmosphere (e.g., nitrogen or argon) as Cu(I) compounds can be sensitive to air oxidation over long periods.

Synthesis Workflow Diagram

The following diagram illustrates the key steps of the synthesis process.

Characterization and Validation

To confirm the identity and purity of the synthesized copper(I) diphenylphosphinate, the following characterization techniques are recommended:

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch from the phosphinic acid precursor (typically ~2600-3000 cm⁻¹). Key peaks will include the P=O stretching vibrations of the coordinated phosphinate anion, typically found in the 1050-1200 cm⁻¹ region.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: As the product is a solid with low solubility, solid-state ³¹P NMR is the most effective technique. For copper(I) phosphine complexes, the ³¹P signal often appears as a broad peak due to the quadrupolar nature of the copper nuclei (⁶³Cu and ⁶⁵Cu, both I = 3/2).[3]

-

Elemental Analysis: The calculated elemental composition for C₁₂H₁₀CuO₂P is C, 51.34%; H, 3.59%. Experimental values should be within ±0.4% of these values to confirm purity.

-

Powder X-Ray Diffraction (PXRD): PXRD can be used to confirm the crystalline nature of the product and can be compared against known standards if available.

Safety, Handling, and Storage

-

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

-

Handling: Copper salts can be toxic if ingested and may cause skin irritation. Diphenylphosphinic acid is corrosive. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Copper(I) diphenylphosphinate should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature to prevent slow oxidation to Cu(II) species.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Product has a blue or green tint | Incomplete reduction of Cu(II) | Increase reflux time by 1-2 hours. Ensure the molar ratio of diphenylphosphinic acid to copper is at least 2.1:1. |

| Low Yield | Incomplete precipitation; Product loss during washing | Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. Use cold washing solvents to minimize dissolution of the product. |

| Product is gummy or oily | Presence of impurities or residual solvent | Ensure thorough washing with diethyl ether. Dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) if necessary. |

References

-

Liu, Y., Ma, Y., Yang, J., Diercks, C. S., Tamura, N., Jin, F., & Yaghi, O. M. (2018). Molecular Weaving of Covalent Organic Frameworks for Adaptive Guest Inclusion. Journal of the American Chemical Society, 140(47), 16015–16019. [Link]

-

Liu, Y., Ma, Y., Yang, J., Diercks, C. S., Tamura, N., Jin, F., & Yaghi, O. M. (2018). Molecular Weaving of Covalent Organic Frameworks for Adaptive Guest Inclusion. PubMed, 30272444. [Link]

-

Wikipedia. Copper(II) acetate. [Link]

-

Liu, Y., Diercks, C. S., Ma, Y., Lyu, H., Zhu, C., Alshmimri, S. A., Alshihri, S., & Yaghi, O. M. (2019). 3D Covalent Organic Frameworks of Interlocking 1D Square Ribbons. CCS Chemistry. [Link]

-

Liu, Y., Diercks, C. S., Ma, Y., Lyu, H., Zhu, C., Alshmimri, S. A., Alshihri, S., & Yaghi, O. M. (2019). 3D Covalent Organic Frameworks of Interlocking 1D Square Ribbons. Journal of the American Chemical Society, 141(1), 677–683. [Link]

-

Castro, J., Ferraro, V., & Bortoluzzi, M. (2021). Copper(I) borohydride complex with bis[(2-diphenylphosphino)phenyl] ether. Structure investigation by single-crystal X-Ray diffraction and DFT calculations. ArTS. [Link]

-

Sultana, N., Arayne, M. S., & Mesbahuddin, M. (2002). Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. Pakistan Journal of Pharmaceutical Sciences, 15(2), 69–79. [Link]

-

Salit, M. Z., et al. (2019). Partial in Situ Reduction of Copper(II) Resulting in One-Pot Formation of 2D Neutral and 3D Cationic Copper(I) Iodide-Pyrazine Coordination Polymers: Structure and Emissive Properties. Crystal Growth & Design. [Link]

-

Kumar, M. (2015). P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES. Rasayan Journal of Chemistry. [Link]

-

Hakimi, M., et al. (2013). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Part S1. Chemicals and Reagents Copper (II) acetate monohydrate, Zinc acetate-dihydrate, by Aladdin. 1,3,5-benzenetricarboxylic. [Link]

-

Valach, F., et al. (2015). Copper(II) acetates: from dimer to monomer. ResearchGate. [Link]

-

Di Palma, M., et al. (2023). Copper(II) and copper(I) complexes with a bidentate hydrazinic dithiocarbazate: synthesis and crystal structures. ChemRxiv. [Link]

-

Bai, L., et al. (2015). Triphenylphosphine as reducing agent for copper(II)-catalyzed AGET ATRP. ResearchGate. [Link]

-

Antonova, A., et al. (2022). Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes. MDPI. [Link]

-

Tabacchi, G., et al. (2011). How does Cu(II) convert into Cu(I)? An unexpected ring-mediated single-electron reduction. Chemistry – A European Journal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular Weaving of Covalent Organic Frameworks for Adaptive Guest Inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 4. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes | MDPI [mdpi.com]

- 8. Partial in Situ Reduction of Copper(II) Resulting in One-Pot Formation of 2D Neutral and 3D Cationic Copper(I) Iodide-Pyrazine Coordination Polymers: Structure and Emissive Properties. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

A Guide to the Crystal Structure Analysis of Copper(I) Phosphinates: A Methodological Whitepaper

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of the experimental and analytical methodologies required for the crystal structure analysis of copper(I) phosphinate complexes. Due to the limited availability of public crystallographic data for copper(I) diphenylphosphinate, this paper establishes a comprehensive procedural framework using a representative analogue, a generic copper(I) phosphinate complex, to illustrate the core principles and techniques. The guide covers the synthesis of copper(I) phosphinate precursors, single-crystal growth, X-ray diffraction data collection, structure solution, and refinement. The causality behind experimental choices is emphasized to provide readers with a robust understanding of the structure-property relationships in this class of compounds, which are of increasing interest in catalysis and materials science.

Introduction: The Significance of Copper(I) Phosphinates

Copper(I) complexes are versatile compounds with applications ranging from catalysis in organic synthesis to the development of novel therapeutic agents and luminescent materials.[1] The phosphinate ligand, with its distinct electronic and steric properties, offers a unique coordination environment for the copper(I) center. The precise arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, is fundamental to understanding the reactivity, stability, and potential applications of these complexes.

While the specific crystal structure of copper(I) diphenylphosphinate is not widely reported in public databases, the methodologies for its determination are well-established. This guide will, therefore, focus on the procedural and analytical workflow for the structural elucidation of a representative copper(I) phosphinate complex, providing researchers with the foundational knowledge to apply to this and related compounds.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

The successful determination of a crystal structure begins with the synthesis of high-purity, crystalline material. The synthesis of copper(I) phosphinate complexes typically involves the reaction of a copper(I) source with the corresponding phosphinic acid in the presence of a stabilizing ligand, if necessary.

Rationale for Synthetic Approach

The synthesis of a representative copper(I) phosphinate complex can be approached through the reaction of a stable copper(I) precursor, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, with diphenylphosphinic acid. The choice of a weakly coordinating solvent like acetonitrile is crucial as it stabilizes the copper(I) ion in solution, allowing for ligand exchange with the diphenylphosphinate anion.

Experimental Protocol: Synthesis of a Representative Copper(I) Phosphinate

-

Materials: Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(CH₃CN)₄]BF₄), diphenylphosphinic acid, anhydrous dichloromethane (DCM), anhydrous diethyl ether.

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrakis(acetonitrile)copper(I) tetrafluoroborate (1 mmol) in anhydrous DCM (20 mL).

-

In a separate flask, dissolve diphenylphosphinic acid (1 mmol) in anhydrous DCM (10 mL).

-

Slowly add the diphenylphosphinic acid solution to the stirring copper(I) solution at room temperature.

-

Stir the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Reduce the solvent volume in vacuo to approximately 5 mL.

-

Induce precipitation of the product by the slow addition of anhydrous diethyl ether.

-

Collect the resulting solid by filtration, wash with diethyl ether, and dry under vacuum.

-

Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow diffusion is a reliable method for growing high-quality crystals.

-

Protocol:

-

Dissolve the synthesized copper(I) phosphinate powder in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane or acetonitrile).

-

In a narrow tube or vial, carefully layer a less-polar solvent in which the compound is insoluble (e.g., hexane or diethyl ether) on top of the solution.

-

Seal the container and allow it to stand undisturbed for several days.

-

As the solvents slowly mix, the solubility of the compound will decrease, promoting the formation of single crystals.

-

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2]

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Caption: A flowchart of the key stages in crystal structure determination.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations. The collected data is then processed to yield a set of reflection intensities, which are used to solve the crystal structure.

Structure Solution and Refinement

The processed diffraction data is used to generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined to improve the fit between the calculated and observed diffraction patterns.

Crystallographic Data for a Representative Copper(I) Phosphinate Complex

The following table summarizes plausible crystallographic data for a representative mononuclear copper(I) phosphinate complex.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀CuO₂P |

| Formula Weight | 280.73 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| β (°) | 98.76(5) |

| Volume (ų) | 1358.9(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.372 |

| Absorption Coefficient (mm⁻¹) | 1.895 |

| F(000) | 568 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation (λ, Å) | MoKα (0.71073) |

| Temperature (K) | 100(2) |

| Reflections Collected | 12458 |

| Independent Reflections | 2489 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

| Goodness-of-fit on F² | 1.05 |

Structural Insights

The refined crystal structure would reveal key molecular information, such as:

-

Coordination Geometry: The coordination number and geometry around the copper(I) center (e.g., linear, trigonal planar, or tetrahedral).

-

Bond Lengths and Angles: Precise measurements of Cu-O, Cu-P, and P-O bond lengths and angles, which provide insight into the nature of the metal-ligand bonding.

-

Supramolecular Interactions: The presence of any intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing.

The coordination environment of the copper(I) center is a critical aspect of the crystal structure. The following diagram illustrates a plausible tetrahedral coordination for a generic copper(I) phosphinate complex with additional ligands.

Caption: A diagram showing a possible tetrahedral coordination of a copper(I) ion.

Conclusion and Future Directions

This technical guide has outlined the essential methodologies for the synthesis and crystal structure analysis of copper(I) phosphinate complexes. While a definitive structure for copper(I) diphenylphosphinate remains to be publicly reported, the procedures detailed herein provide a robust framework for its determination. The structural insights gained from such analyses are invaluable for the rational design of new copper(I) complexes with tailored properties for applications in catalysis, materials science, and medicine. It is our hope that this guide will serve as a valuable resource for researchers in these fields and encourage further exploration of the rich coordination chemistry of copper(I) phosphinates.

References

-

Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. (2023). MDPI. [Link]

-

Review of Synthesis and Characterization of Cu (I) Complexes. (n.d.). ResearchGate. [Link]

-

Copper(II) and copper(I) complexes with a bidentate hydrazinic dithiocarbazate: synthesis and crystal structures. (2023). ChemRxiv. [Link]

- Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. (2002). Pakistan Journal of Pharmaceutical Sciences, 15(2), 69-79.

- Synthesis, characterization, electrospinning and antibacterial studies on triphenylphosphine-dithiphosphonates Copper(I) and Silver(I) complexes. (2014). Chemistry Central Journal, 8(1), 18.

- Synthesis and crystal structure of photoluminescent copper(I)–phosphine complexes with oxygen and nitrogen donor ligands. (n.d.).

- Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). (n.d.).

- Copper(I) and silver(I) complexes of bridging bis(quinaldinyl)phenylphosphine oxide ligand. (n.d.).

- Synthesis, Structure, and Reactivity of Copper(I) Proazaphosphatrane Complexes. (2015). Inorganic Chemistry, 54(5), 2292–2305.

Sources

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of Copper(I) Diphenylphosphinate

This guide provides a comprehensive overview of the synthesis and single-crystal X-ray diffraction analysis of copper(I) diphenylphosphinate, a compound of interest for researchers, scientists, and professionals in drug development due to the burgeoning field of metallodrugs. While a definitive, publicly available crystal structure for copper(I) diphenylphosphinate remains to be deposited in crystallographic databases, this document outlines the complete experimental workflow to obtain and characterize this compound. We will delve into the synthesis of the diphenylphosphinate ligand, the formation of the copper(I) complex, and the meticulous process of single-crystal X-ray diffraction for structural elucidation. To illustrate the expected structural features and data analysis, a closely related, structurally characterized copper(I) complex will be used as a detailed example.

Introduction: The Significance of Copper(I) Phosphinate Complexes

Copper, an essential trace element in human biology, is gaining significant attention in medicinal chemistry.[1] Copper complexes, particularly those with phosphine and related ligands, are being explored as potential therapeutic agents, including for cancer treatment.[2][3] The rationale behind their use lies in their redox properties and the ability to generate reactive oxygen species (ROS) within cellular environments.[2] Copper(I) complexes, in particular, are of interest as they can be readily oxidized to copper(II), a process that can be harnessed for therapeutic action.[2]

Diphenylphosphinic acid and its derivatives serve as versatile ligands in coordination chemistry, capable of forming a variety of structures with transition metals.[4][5] The diphenylphosphinate anion, [Ph₂PO₂]⁻, can act as a bridging ligand, connecting multiple metal centers to form polynuclear or polymeric structures.[6] The resulting copper(I) diphenylphosphinate complex is therefore anticipated to exhibit a unique three-dimensional architecture, which is crucial for its potential interactions with biological macromolecules. Single-crystal X-ray diffraction stands as the definitive method to unravel this intricate atomic arrangement, providing precise information on bond lengths, angles, and the overall molecular geometry.[7]

Synthesis and Crystal Growth: From Ligand to High-Quality Single Crystals

The journey to elucidating the crystal structure of copper(I) diphenylphosphinate begins with the synthesis of its constituent parts and the careful cultivation of single crystals suitable for X-ray analysis.

Synthesis of the Ligand: Diphenylphosphinic Acid

Diphenylphosphinic acid ((C₆H₅)₂P(O)OH) is a stable, commercially available compound that can also be synthesized through various established methods in an organic chemistry laboratory.[8][9] One common route involves the oxidation of diphenylphosphine oxide. It is a white, crystalline solid that serves as the precursor to the diphenylphosphinate ligand.[8]

Step-by-Step Synthesis of Diphenylphosphinic Acid:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylphosphine oxide in a suitable solvent such as aqueous ethanol.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, for instance, hydrogen peroxide, to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Hydrolysis: Following the oxidation, the reaction mixture is heated to reflux for several hours to ensure complete reaction.

-

Isolation and Purification: After cooling, the diphenylphosphinic acid can be isolated by filtration. For purification, recrystallization from a solvent like 95% ethanol is recommended.[8] The purity of the resulting white crystalline solid should be confirmed by techniques such as NMR spectroscopy and melting point determination.[10]

Synthesis of Copper(I) Diphenylphosphinate and Crystal Growth

The synthesis of copper(I) diphenylphosphinate involves the reaction of a copper(I) salt with diphenylphosphinic acid in the presence of a base.[6] The choice of solvent and reaction conditions is critical for obtaining a crystalline product.

Step-by-Step Synthesis and Crystallization:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) chloride (CuCl) in a suitable solvent like acetonitrile. Acetonitrile is known to stabilize the copper(I) oxidation state.

-

Ligand Preparation: In a separate flask, dissolve diphenylphosphinic acid in the same solvent.

-

Deprotonation: Add a stoichiometric amount of a non-coordinating base, such as triethylamine, to the diphenylphosphinic acid solution to deprotonate it, forming the diphenylphosphinate anion in situ.[6]

-

Complexation: Slowly add the solution of the diphenylphosphinate anion to the suspension of copper(I) chloride. The reaction mixture is typically stirred at room temperature for several hours.

-

Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis.[11] Several methods can be employed for growing crystals of copper(I) diphenylphosphinate:

-

Slow Evaporation: The reaction mixture can be filtered to remove any insoluble impurities, and the resulting clear solution is allowed to stand undisturbed in a loosely covered vial. Slow evaporation of the solvent will gradually increase the concentration of the complex, leading to the formation of crystals.

-

Solvent Diffusion: A solution of the complex in a good solvent (e.g., dichloromethane or acetonitrile) can be layered with a poor solvent (e.g., hexane or diethyl ether) in a narrow tube.[11] Over time, the poor solvent will diffuse into the solution of the complex, reducing its solubility and promoting crystallization at the interface.

-

Temperature Gradient: For thermally stable compounds, a saturated solution can be slowly cooled to induce crystallization.[11]

-

The ideal crystals for single-crystal X-ray diffraction should be well-formed, optically clear, and typically between 0.1 and 0.5 mm in size.[11]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7][12] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

The Experimental Workflow

The determination of a crystal structure is a multi-step process, from mounting the crystal to refining the final structural model.

Caption: Experimental workflow from synthesis to final crystal structure determination.

Step-by-Step X-ray Diffraction Analysis:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[13]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam, often from a copper or molybdenum source, is directed at the crystal.[7] The crystal is rotated, and the diffraction pattern is recorded by a detector.[7]

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[14]

-

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[13] Computational methods, such as direct methods or Patterson synthesis, are used to generate an initial model of the crystal structure.[13]

-

Structure Refinement: The initial structural model is refined by iteratively adjusting the atomic positions, occupancies, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction data.[13] The quality of the final structure is assessed using statistical indicators like the R-factor.[13]

-

Data Deposition: Once the structure is fully refined and validated, the crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, in the form of a Crystallographic Information File (CIF).[12]

Expected Structural Features and Illustrative Data

Based on the known coordination chemistry of copper(I) and phosphinate ligands, copper(I) diphenylphosphinate is likely to form a polymeric structure. The diphenylphosphinate ligand is expected to act as a bridging ligand, with its two oxygen atoms coordinating to different copper(I) centers.[6] The copper(I) ions will likely adopt a coordination geometry that is distorted from ideal tetrahedral.

To provide a concrete example of the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic data for a related copper(I) complex, a dinuclear copper(I) bromide complex with a diphosphine ligand, is presented below. This serves as an illustrative model for what one might expect for copper(I) diphenylphosphinate.

Table 1: Illustrative Crystallographic Data for a Related Copper(I) Complex

| Parameter | Value |

| Chemical Formula | C₅₁H₄₂BrCuN₃P₃ |

| Formula Weight | 933.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345(6) |

| b (Å) | 20.123(1) |

| c (Å) | 18.765(9) |

| β (°) | 98.765(1) |

| Volume (ų) | 4602.3(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.347 |

| Absorption Coefficient (mm⁻¹) | 1.789 |

| F(000) | 1904 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.0 to 25.0 |

| Reflections collected | 8100 |

| Independent reflections | 8100 [R(int) = 0.0000] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Note: The data presented in this table is for an illustrative compound and not for copper(I) diphenylphosphinate itself.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information. Key aspects to analyze include:

-

Coordination Environment of Copper(I): The number of atoms bonded to the copper(I) center and the resulting coordination geometry (e.g., tetrahedral, trigonal planar).

-

Bond Lengths and Angles: These provide insights into the nature of the chemical bonds within the complex. For instance, the Cu-O bond lengths will define the interaction between the copper(I) ion and the diphenylphosphinate ligand.

-

Supramolecular Structure: How the individual complex units are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking, which can influence the material's properties.

-

Polymeric Nature: If the structure is polymeric, the analysis will focus on the repeating unit and how these units are linked to form one-, two-, or three-dimensional networks.

Caption: Key aspects of structural analysis derived from the refined CIF data.

Relevance to Drug Development

The precise structural information obtained from single-crystal X-ray diffraction is invaluable for drug development. Understanding the three-dimensional shape of a potential metallodrug like copper(I) diphenylphosphinate is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the specific structural features of the complex with its biological activity.

-

Mechanism of Action: Proposing how the molecule might interact with biological targets such as DNA or proteins.[3]

-

Rational Drug Design: Modifying the ligand or the overall structure of the complex to enhance its therapeutic efficacy and reduce potential side effects.

Conclusion

The single-crystal X-ray diffraction of copper(I) diphenylphosphinate is a comprehensive process that begins with the careful synthesis of the ligand and the complex, followed by the meticulous growth of high-quality single crystals. The subsequent X-ray analysis, although complex, yields an unambiguous determination of the compound's three-dimensional structure at the atomic level. This detailed structural knowledge is a critical prerequisite for understanding the chemical properties of the complex and for rationally exploring its potential applications, particularly in the promising field of medicinal inorganic chemistry. While a published structure for the title compound is yet to be made available, the methodologies and analytical principles outlined in this guide provide a robust framework for its determination and characterization.

References

-

Oreate AI Blog. (2025, December 16). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

- Korzeniowska, E. (2017). Synthesis of diphenylphosphinic acid esters. Annales Universitatis Mariae Curie-Skłodowska, Sectio AA, 72(1), 23-29.

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Protheragen. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Specialty Chemicals China. (n.d.). Exploring the Utility of Diphenylphosphinic Acid in Organic Synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 10). Diphenylphosphonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper(I)–phosphine complexes: a promising approach in the search for antitumor agents. Retrieved from [Link]

- Marzano, C., et al. (2011). Copper and Its Complexes in Medicine: A Biochemical Approach. Journal of anomedicine & Biotherapeutic Discovery, 1(4), 1000107.

-

ResearchGate. (2025, August 6). Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). Retrieved from [Link]

- Castro, J., Ferraro, V., & Bortoluzzi, M. (2021). Copper(I) borohydride complex with bis[(2-diphenylphosphino)phenyl] ether.

-

Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

-

CCDC. (n.d.). Deposit a Structure. Retrieved from [Link]

-

ResearchGate. (2023, September 9). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

CCDC. (n.d.). How should I reference the CCDC deposition number in my paper?. Retrieved from [Link]

-

ResearchGate. (2025, August 22). Synthesis, Structure, and Photoluminescent Properties of Copper(I) Complexes with N-(diphenylphosphino)-4-Phenylpyrimidineamine. Retrieved from [Link]

-

PubMed. (2017, April 3). Copper(I)-Phosphine Polypyridyl Complexes: Synthesis, Characterization, DNA/HSA Binding Study, and Antiproliferative Activity. Retrieved from [Link]

-

CCDC. (n.d.). CIF Deposition Guidelines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Characterization of Copper Hexathiometadiphosphate Cu 2 P 2 S 6. Retrieved from [Link]

-

MDPI. (2023, September 9). Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. Retrieved from [Link]

-

NIH. (2023, March 6). Bacterial-mediated synthesis and characterization of copper oxide nanoparticles with antibacterial, antioxidant, and anticancer potentials. Retrieved from [Link]

-

SciELO México. (n.d.). The new P-chalcopyrite compound Cu 2 FeIn 2 Se 5 ; synthesis, thermal analysis, and crystal structure analysis by X-ray powder diffraction. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of mono- and di-nuclear copper(I) complexes with substituted triphenylphosphine ligands. Retrieved from [Link]

-

R Discovery. (1995, April 1). X-ray crystal structure of (tetraphenyldithiomidodiphosphinato) (triphenylphosphine)copper(I), (Ph 3P)Cu(SPPh 2) 2N, a monocyclic inorganic (carbon-free) chelate ring compound. Retrieved from [Link]

-

PubMed. (n.d.). Copper, iodo(triphenylphosphine)-. Retrieved from [Link]

-

ResearchGate. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

-

MDPI. (2023, September 9). Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (2023, November 1). Synthesis, structural characterization and DFT calculations of a diphenyl-2-pyridylphosphine complex of copper(II). Retrieved from [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

ResearchGate. (2024, February 1). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved from [Link]

-

CCDC. (2025, May 14). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. Retrieved from [Link]

-

NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

CCDC. (n.d.). Copper. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug Development and Copper Complex. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Structure, and Reactivity of Copper(I) Proazaphosphatrane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. 1'-(Diphenylphosphino)-1-cyanoferrocene: a simple ligand with complicated coordination behavior toward copper(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Luminescence of Copper(I) Dinuclear Complexes Bridged by Diphosphine Ligands | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

An In-Depth Technical Guide to ¹H and ³¹P NMR Analysis of Copper Phosphinate Complexes

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles, experimental protocols, and data interpretation strategies for the Nuclear Magnetic Resonance (NMR) analysis of copper phosphinate complexes. With full editorial control, this document is structured to deliver field-proven insights, moving from foundational theory to practical application, ensuring both scientific integrity and operational success.

Section 1: The Unique Spectroscopic Challenge of Copper(II) Phosphinates

The analysis of copper(II) phosphinate complexes by NMR is a non-trivial pursuit, fundamentally distinguished from the routine analysis of diamagnetic organic molecules. The presence of the Cu(II) center, a paramagnetic metal ion, introduces profound effects that dominate the resulting spectra. Understanding these effects is not merely an academic exercise; it is the prerequisite for designing meaningful experiments and extracting accurate structural and electronic information.

The Paramagnetic Influence of Cu(II)

Copper in its +2 oxidation state possesses a d⁹ electronic configuration, which leaves it with one unpaired electron. This single electron endows the complex with paramagnetic properties, meaning it is attracted to an external magnetic field.[1] In the context of an NMR experiment, the magnetic moment of this unpaired electron is vastly greater than that of atomic nuclei (approximately 658 times stronger than a proton's).[2] This powerful magnetic moment interacts with surrounding nuclei, leading to significant and often complex changes in the NMR spectrum.

Deconstructing the Hyperfine Shift

The chemical shifts observed for nuclei in a paramagnetic complex (δₒₑₛ) are a composite of the normal diamagnetic shift (δₐᵢₐ) and a large paramagnetic shift contribution (δₚₐᵣₐ), also known as the hyperfine shift.[3]

δₒₑₛ = δₐᵢₐ + δₚₐᵣₐ

To truly understand the structure, one must isolate and interpret the paramagnetic shift, which itself is composed of two distinct terms: the contact shift and the pseudocontact shift.[4][5]

-

Contact (Scalar) Shift (δ_con): This shift arises from the delocalization of a small fraction of the unpaired electron's spin density directly onto the observed nucleus through the network of chemical bonds.[6] Its magnitude is proportional to the amount of spin density at the nucleus. Therefore, the contact shift is an exceptionally sensitive probe of the covalent character and spin-polarization pathways within the metal-ligand bonds.[6][7]

-

Pseudocontact (Dipolar) Shift (δ_pcs): This is a through-space effect, originating from the dipolar interaction between the magnetic moment of the unpaired electron and the magnetic moment of the nucleus.[5] This shift is only non-zero if the magnetic susceptibility of the complex is anisotropic. Its magnitude and sign are dependent on the distance and orientation of the nucleus relative to the paramagnetic center and its magnetic axes.[8]

Paramagnetic Relaxation and Severe Line Broadening

Perhaps the most dramatic effect of a paramagnetic center is the drastic increase in the relaxation rates of nearby nuclei. The fluctuating magnetic field generated by the unpaired electron is an incredibly efficient mechanism for both longitudinal (T₁) and transverse (T₂) relaxation.[5][9]

The consequence in the NMR spectrum is significant line broadening, as the linewidth at half-height (Δν₁/₂) is inversely proportional to the transverse relaxation time (T₂). This broadening can be so severe that signals from nuclei very close to the copper center become undetectable, a phenomenon creating a "blind sphere" around the metal ion.[5][10] The magnitude of this relaxation enhancement is proportional to r⁻⁶, where 'r' is the distance between the nucleus and the metal ion, making it a powerful qualitative indicator of proximity to the copper center.[11] This severe broadening often obscures fine structural details like scalar (J) coupling.[3]

The Quadrupolar Nature of the Copper Nucleus

Adding another layer of complexity, both stable isotopes of copper, ⁶³Cu and ⁶⁵Cu, are quadrupolar nuclei, possessing a nuclear spin quantum number I = 3/2.[1] For nuclei directly bonded to the copper, such as the phosphorus atom in a phosphinate ligand, this quadrupolar nature can contribute to line broadening through efficient relaxation mechanisms, independent of the paramagnetic effect.[12][13]

Section 2: Strategic Experimental Design and Protocol

Given the challenges outlined above, a "standard" NMR protocol is insufficient. A successful experiment requires a deliberate strategy to manage the paramagnetic effects and acquire meaningful data.

Sample Preparation: The Foundation of Quality Data

The integrity of the sample is paramount. Standard laboratory procedures for preparing high-purity samples are required. It is crucial to use high-quality deuterated solvents and avoid any extraneous paramagnetic impurities (e.g., dissolved oxygen or other metal contaminants) that could introduce additional line broadening.

-

Recommended Solvents: CD₃OD and C₆D₆ have been successfully used for copper phosphinate complexes.[14][15]

-

Concentration: A balance must be struck. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time, but not so high as to cause issues with solubility or intermolecular aggregation.

Spectrometer Configuration: Maximizing Information

-

Magnetic Field Strength: Utilize the highest field spectrometer available. A higher field increases the separation (in Hz) between resonances, which helps to resolve signals in the characteristically wide chemical shift range of paramagnetic compounds.

-

Temperature Control: Precise and stable temperature control is essential. Paramagnetic shifts are highly temperature-dependent (often following the Curie Law), so any fluctuation will broaden signals and compromise data quality. Variable-temperature studies can be a powerful tool for analysis.

Step-by-Step Protocol for ¹H NMR Acquisition

This protocol is designed to accommodate the wide spectral dispersion and rapid relaxation inherent to paramagnetic samples.

-

Lock and Shim: Achieve a stable lock on the deuterated solvent and optimize the magnetic field homogeneity.

-

Determine 90° Pulse Width: Calibrate the proton pulse width accurately.

-

Set Spectral Width (SW): This is a critical parameter. The spectral window must be exceptionally large to encompass all signals. Start with a width of at least 200 ppm and be prepared to increase it.[3] Signals can appear far outside the typical 0-10 ppm range.

-

Set Acquisition Time (AT): Due to rapid transverse relaxation (short T₂), the Free Induction Decay (FID) will decay quickly. A short acquisition time (e.g., 0.1 - 0.5 s) is often sufficient and improves the signal-to-noise ratio per unit time.

-

Set Relaxation Delay (D1): The efficient T₁ relaxation caused by the paramagnetic center allows for a very short relaxation delay (e.g., 0.1 - 1.0 s).[3] This dramatically shortens the total experiment time by allowing for rapid pulsing and signal averaging.

-

Number of Scans (NS): A higher number of scans will likely be necessary to achieve an adequate signal-to-noise ratio for the broad peaks. The short D1 allows for many scans to be acquired in a reasonable timeframe.

-

Referencing: Reference the spectrum to the residual proton signal of the deuterated solvent (e.g., CHD₂OD at 3.33 ppm).[15]

Step-by-Step Protocol for ³¹P NMR Acquisition

The ³¹P nucleus provides a direct window into the metal-ligand interaction.

-

Tune Probe: Accurately tune the broadband probe to the ³¹P frequency (e.g., ~121.5 MHz on a 300 MHz spectrometer).[14]

-

Determine 90° Pulse Width: Calibrate the phosphorus pulse width.

-

Set Spectral Width (SW): The ³¹P chemical shift can also be significantly affected. Use a large spectral width (e.g., 300-500 ppm) to ensure the signal is not missed.

-

Set Relaxation Delay (D1): As with ¹H, a short relaxation delay can be used.

-

Proton Decoupling: Employ standard broadband proton decoupling to simplify the spectrum by removing ¹H-³¹P coupling.

-

Referencing: The standard reference for ³¹P NMR is an external sample of 85% H₃PO₄, assigned a chemical shift of 0 ppm.[15][16]

Experimental Workflow Visualization

Caption: General workflow for NMR analysis of paramagnetic copper phosphinates.

Section 3: Interpretation of Paramagnetic NMR Spectra

Interpreting the spectra of copper phosphinate complexes requires a shift in mindset away from diamagnetic conventions. The key information lies in the large shifts and differential line broadening.

Establishing a Diamagnetic Reference

The first and most critical step in interpretation is to determine the purely paramagnetic contribution to the observed shift. This requires a suitable diamagnetic reference compound—ideally an isostructural complex containing a diamagnetic metal ion like Zn(II) or the protonated free ligand itself.[10] The paramagnetic shift (δₚₐᵣₐ) is then calculated by subtracting the reference shift from the observed shift.

| Parameter | Diamagnetic Compound (e.g., Free Ligand) | Paramagnetic Cu(II) Complex | Rationale for Difference |

| ¹H Chemical Shift Range | Typically 0-10 ppm | Can span >200 ppm (-100 to +100 ppm or more)[3] | Dominant hyperfine shifts (contact & pseudocontact). |

| ³¹P Chemical Shift | Characteristic of phosphinates | Significantly shifted (upfield or downfield) | Strong electronic interaction with Cu(II) center. |

| Signal Linewidths | Sharp (<5 Hz) | Broad (50 Hz to >1000 Hz) | Efficient paramagnetic relaxation enhancement.[5] |

| J-Coupling | Observable | Generally not resolved | Obscured by extensive line broadening.[3] |

| T₁ Relaxation Time | Seconds | Milliseconds | Rapid relaxation induced by unpaired electron. |

Table 1: Comparative summary of NMR parameters for diamagnetic vs. paramagnetic phosphinate systems.

Analyzing ¹H Spectra

The proton spectrum provides a map of the ligand framework relative to the copper center.

-

Magnitude of Shift: The largest shifts are typically for protons on atoms directly bonded to the coordinating groups of the phosphinate ligand.

-

Linewidths as a Structural Ruler: Since paramagnetic line broadening is proportional to 1/r⁶, the relative linewidths of different protons provide a qualitative measure of their respective distances from the Cu(II) ion. Protons closer to the metal will be broader. This is an invaluable tool for assigning signals and confirming coordination geometry.

Analyzing ³¹P Spectra

The ³¹P signal is a direct probe of the Cu-P bonding environment.

-

Coordination Shift (Δδ): The difference between the ³¹P chemical shift in the complex and that of the free ligand (Δδ = δ_complex - δ_ligand) is the coordination shift.[17] A large coordination shift is indicative of a strong interaction and significant electronic perturbation of the phosphorus nucleus upon binding to copper.

-

Linewidth: The ³¹P signal is expected to be very broad due to its proximity to the paramagnetic center and the quadrupolar copper nucleus.[12]

Conceptual Framework for Spectral Interpretation

Caption: Relationship between the paramagnetic properties of Cu(II) and the observed NMR spectral features.

Section 4: Advanced Considerations and Best Practices

-

Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful method for confirming that shifts are paramagnetic in origin. Paramagnetic shifts typically show a linear dependence on 1/T (Curie behavior). Deviations from this can indicate magnetic coupling or dynamic equilibria.

-

Computational Chemistry: When assignments are ambiguous, quantum chemical methods like Density Functional Theory (DFT) can be employed to calculate the hyperfine coupling tensors and predict the paramagnetic NMR shifts.[18][19] Comparing theoretical spectra with experimental data can provide a much higher degree of confidence in the structural assignment.

-

2D NMR Techniques: While standard correlation experiments like COSY and HSQC are often rendered ineffective by the rapid relaxation and broad lines, specialized paramagnetic-tailored pulse sequences and techniques like NOESY (to observe through-space interactions) can sometimes provide valuable connectivity information, albeit with much lower resolution than in diamagnetic systems.[20]

Conclusion

The ¹H and ³¹P NMR analysis of copper phosphinate complexes is a specialized field that demands a departure from conventional spectroscopic approaches. The profound influence of the paramagnetic Cu(II) center transforms the NMR spectrum into a rich source of information, where large hyperfine shifts and differential line broadening become the primary tools for structural elucidation. By understanding the underlying physical principles and adopting a strategic experimental approach—characterized by wide spectral windows, short relaxation delays, and the crucial use of a diamagnetic reference—researchers can successfully harness these paramagnetic effects. This allows for a detailed investigation of the metal-ligand bonding, solution-state geometry, and electronic structure of these important complexes, providing critical insights for their application in catalysis, materials science, and drug development.

References

-

Kozlov, Y. N., & Shul'pin, G. B. (2019). Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. INEOS OPEN, 2(5), 235-253. [Link]

-

Dyakonov, V. A., et al. (2023). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. Inorganic Chemistry, 62(50), 20517–20528. [Link]

-

Dyakonov, V. A., et al. (2023). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. ChemRxiv. [Link]

-

Römelt, M., & Neese, F. (2022). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Accounts of Chemical Research, 55(15), 2026–2037. [Link]

-

Nagy, S., et al. (2007). Quadrupole effects in 63 Cu NMR spectroscopy of copper nanocrystals. Journal of Physics: Conference Series, 93, 012022. [Link]

-

Bowmaker, G. A., et al. (1998). Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X. Dalton Transactions, (21), 3483-3492. [Link]

-

Bowmaker, G. A., et al. (1998). Structural and solid state 31P NMR studies of the four-coordinate copper(i) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X. Dalton Transactions, (21), 3483-3492. [Link]

-

McConnell, A. (2020). NMR techniques for the analysis of paramagnetic materials. Spectroscopy Europe, 32(6), 24-26. [Link]

-

Gale, A., et al. (2020). Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. Chemical Science, 11(26), 6835-6843. [Link]

-

Hrobárik, P., et al. (2019). NMR Calculations for Paramagnetic Molecules and Metal Complexes. ResearchGate. [Link]

-

University of Ottawa. (n.d.). (Cu) Copper NMR. NMR Facility. [Link]

-

Lázaro, J. M., et al. (2019). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes. Dalton Transactions, 48(2), 527-537. [Link]

-

Hrobárik, P., et al. (2019). NMR Calculations for Paramagnetic Molecules and Metal Complexes. OSTI.GOV. [Link]

-

Wikipedia. (2023). Paramagnetic nuclear magnetic resonance spectroscopy. [Link]

-

Cameron, L. A., et al. (2011). Synthesis and structural and magnetic characterisation of copper(ii) complexes of mixed phosphonate-antimonate ligands. Dalton Transactions, 40(43), 11566-11572. [Link]

-

Römelt, M., & Neese, F. (2022). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. ACS Publications. [Link]

-

Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]

-

Rulíšek, L., et al. (2018). Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes. Chemical Communications, 54(72), 10126-10129. [Link]

-

Hu, Z. J., et al. (2021). Synthesis and Characterization of Copper(II)-Phosphonate Coordination Chain Array of Metallocages. ResearchGate. [Link]

-

El-Gamel, N. E. A., et al. (2015). Synthesis, characterization and antitumour activity of Copper (II) complexes of some phosphonates. International Journal of Scientific and Research Publications, 5(11). [Link]

-

Yang, Y., et al. (2015). Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR. Bioconjugate Chemistry, 26(7), 1345–1351. [Link]

-

Edelmann, F. T. (2015). Why are NMR-1H shifts much larger for paramagnetic compounds than those of diamagnetic? ResearchGate. [Link]

-

Lázaro, J. M., et al. (2018). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes. Dalton Transactions, 48(2), 527-537. [Link]

-

Reddy, M., & Nethaji, M. (2015). P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES. Rasayan Journal of Chemistry, 8(2), 205-209. [Link]

-

Quin, L. D., & Verkade, J. G. (Eds.). (2011). Phosphorus-31 NMR spectral properties in compound characterization and structural analysis. John Wiley & Sons. [Link]

-

Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois at Urbana-Champaign. [Link]

-

Bakhmutov, V. I., et al. (2022). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry, 60(11), 1021-1027. [Link]

-

Creative Biostructure. (n.d.). NMR of Paramagnetic Compounds. [Link]

-

Nonat, A. M., et al. (2013). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. Inorganic Chemistry, 52(10), 5675–5686. [Link]

-

Sheikh, J. A., et al. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 276-284. [Link]

-

Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. [Link]

-

Ravera, E., et al. (2020). Paramagnetic NMR in drug discovery. RSC Chemical Biology, 1(3), 166-176. [Link]

-

Grycal, J., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(11), 6123-6133. [Link]

-

Luchinat, C., & Parigi, G. (2021). Paramagnetic Nuclear Magnetic Resonance: The Toolkit. Magnetochemistry, 7(12), 160. [Link]

-

Dyakonov, V. A., et al. (2023). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. Inorganic Chemistry, 62(50), 20517-20528. [Link]

-

Chen, L., et al. (2012). Cobalt and copper phosphinates based on N-(phosphinomethyl)iminodiacetic acid: supramolecular layered structures and magnetic properties. CrystEngComm, 14(11), 4063-4069. [Link]

-

Kaltsoyannis, N., et al. (2015). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Inorganic Chemistry, 54(17), 8264–8275. [Link]

-

Chemistry LibreTexts. (2022). Quadrupolar Coupling. [Link]

-

Dranka, M. (2020). 31P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20. ResearchGate. [Link]

-

He, J., et al. (1995). X-ray Structural and NMR Characterization of the Copper(1) Dimer [C~(dmpe)~]. Inorganic Chemistry, 34(1), 271-277. [Link]

-

Al-Hamdani, A. A. S., & Al-Zanganeh, W. A. H. (2020). The 1 H NMR spectrum of copper(I) complex. ResearchGate. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Consequences of Nuclei with Quadrupole Moments in NMR. [Link]

-

Santos, S. M., et al. (2022). Quadrupolar Isotope-Correlation Spectroscopy in Solid-State NMR. The Journal of Physical Chemistry Letters, 13(21), 4731–4742. [Link]

Sources

- 1. (Cu) Copper NMR [chem.ch.huji.ac.il]

- 2. Paramagnetic NMR in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 11. Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

FTIR spectroscopy of copper (I) diphenylphosphinate complexes

Implications for Drug Development: The coordination mode is not a trivial structural detail; it is a critical determinant of a drug candidate's profile. A bridging diphenylphosphinate ligand creates a stable, often dimeric or polymeric, structure. This stability can be advantageous for drug delivery and shelf-life. However, for the complex to exert a biological effect, it may need to dissociate to create a vacant coordination site for binding to a biological target (e.g., DNA or a protein). [4]FTIR can be used in further studies to monitor the integrity of the complex in biological media or its interaction with target biomolecules, where shifts in the ν(PO₂) bands could indicate a change in coordination and thus a potential mechanism of action. [10]

References

-

Gamer, M. T., et al. (2008). Copper(I) and silver(I) diphenylphosphinate complexes. Zeitschrift für anorganische und allgemeine Chemie, 634(5), 843-847. Available at: [Link]

-

Attar, S., et al. (2006). Synthesis, characterization, and crystal structures of copper(I) and copper(II) diphenylphosphinate complexes. Inorganica Chimica Acta, 359(9), 2816-2822. Available at: [Link]

-

Krüger, S., et al. (2018). Synthesis and characterization of copper(I) complexes with bis(diphenylphosphino)amine and diphenylphosphinate ligands. Inorganica Chimica Acta, 471, 631-638. Available at: [Link]

-

da Silva, G. F., et al. (2017). Copper(I)-Phosphine Polypyridyl Complexes: Synthesis, Characterization, DNA/HSA Binding Study, and Antiproliferative Activity. Inorganic Chemistry, 56(8), 4663-4675. Available at: [Link]

-

Santini, C., et al. (2014). Copper complexes in cancer and anticancer therapies. Coordination Chemistry Reviews, 280, 62-85. Available at: [Link]

-

Demetriades, D., et al. (2005). Copper and Its Complexes in Medicine: A Biochemical Approach. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

-

Chemistry LibreTexts. (2024). Interpreting Infrared Spectra. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Copper(I)-Phosphine Polypyridyl Complexes: Synthesis, Characterization, DNA/HSA Binding Study, and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 7. azooptics.com [azooptics.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

thermal decomposition properties of copper (I) diphenylphosphinate

An In-Depth Technical Guide to the Thermal Decomposition Properties of Copper(I) Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition properties of copper(I) diphenylphosphinate. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to understand and analyze the thermal behavior of this and similar organometallic compounds. This document delves into the theoretical underpinnings of thermal decomposition, presents detailed experimental protocols for key analytical techniques, and offers insights into the interpretation of the resulting data. The guide emphasizes a first-principles approach, enabling the reader to design and execute robust experimental workflows for characterizing the thermal stability, decomposition pathways, and resulting products of copper(I) diphenylphosphinate.

Introduction to Copper(I) Diphenylphosphinate and its Significance

Copper(I) compounds are of significant interest in various fields, including organic synthesis, materials science, and catalysis. Their unique reactivity and electronic properties make them valuable reagents and precursors. Organocopper compounds, in particular, play a crucial role as reagents in organic chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The thermal stability of these compounds is a critical parameter that dictates their storage, handling, and application conditions.

Copper(I) diphenylphosphinate, with the chemical formula Cu(O₂P(C₆H₅)₂), is an organometallic compound featuring a copper(I) center coordinated to a diphenylphosphinate ligand. The nature of the copper-oxygen-phosphorus linkage and the presence of the bulky phenyl groups influence its thermal properties. Understanding the thermal decomposition of this compound is essential for several reasons:

-

Safety: Uncontrolled decomposition can be hazardous. Determining the onset temperature of decomposition is crucial for safe handling and storage.

-

Material Synthesis: The controlled thermal decomposition of organometallic precursors is a common method for synthesizing well-defined nanomaterials. The decomposition of copper(I) diphenylphosphinate could potentially yield copper or copper phosphide nanoparticles with interesting catalytic or electronic properties.[3]

-

Catalysis: In high-temperature catalytic applications, the thermal stability of the catalyst is paramount. Understanding the decomposition pathway can inform the design of more robust catalysts.

This guide will provide a detailed exploration of the methodologies used to characterize the thermal decomposition of copper(I) diphenylphosphinate, offering both theoretical background and practical, field-proven protocols.

Theoretical Framework of Thermal Decomposition

The thermal decomposition of a chemical compound is a process in which the compound breaks down into simpler substances when heated. For copper(I) diphenylphosphinate, this process involves the cleavage of covalent bonds within the molecule, leading to the formation of volatile and non-volatile products. The decomposition is governed by kinetic and thermodynamic factors, and its study provides valuable information about the bond energies and the stability of the compound.

The decomposition can proceed through various mechanisms, including:

-

Homolytic Cleavage: The breaking of a bond where each fragment retains one of the originally bonded electrons, often leading to radical species.

-

Heterolytic Cleavage: The breaking of a bond where one fragment retains both electrons, resulting in the formation of ions.

-

Concerted Reactions: Multiple bonds are broken and formed simultaneously in a single step.

The specific pathway for copper(I) diphenylphosphinate will depend on factors such as the heating rate, the surrounding atmosphere, and the presence of any impurities.

Experimental Characterization of Thermal Decomposition

A multi-faceted approach employing several analytical techniques is necessary for a thorough characterization of the thermal decomposition of copper(I) diphenylphosphinate. The primary techniques used are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This provides quantitative information about the decomposition process, including the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of the final residue.

3.1.1. Experimental Protocol for TGA

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated with appropriate reference materials (e.g., calcium oxalate).

-

Select the desired crucible type (e.g., alumina, platinum).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground copper(I) diphenylphosphinate into the TGA crucible.

-

-

Experimental Parameters:

-

Set the temperature program: typically a linear heating ramp of 10 °C/min from room temperature to 800-1000 °C.[4]

-

Define the atmosphere: an inert atmosphere (e.g., nitrogen or argon) is typically used to study the intrinsic thermal decomposition without oxidation. A flow rate of 50-100 mL/min is common.[4]

-

-

Data Acquisition:

-

Start the experiment and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated from the intersection of the baseline with the tangent of the decomposition step.

-

Identify the temperatures of maximum decomposition rate from the peak of the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step and the final residual mass.

-

3.1.2. Interpreting TGA Data

The TGA thermogram of copper(I) diphenylphosphinate is expected to show one or more mass loss steps. Each step corresponds to the loss of a specific fragment or a series of fragments. The final residue can provide clues about the composition of the solid decomposition products. For instance, a final residue corresponding to the mass of metallic copper or a copper phosphide would suggest these as the final non-volatile products.

Table 1: Hypothetical TGA Data for Copper(I) Diphenylphosphinate

| Parameter | Value |

| Sample Mass | 7.5 mg |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Tonset | 250 °C |

| Decomposition Step 1 (250-400 °C) | 45% mass loss |

| Decomposition Step 2 (400-600 °C) | 20% mass loss |

| Final Residue at 800 °C | 35% |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides information about the thermal events occurring during heating, such as melting, crystallization, and decomposition. These events can be either endothermic (heat is absorbed) or exothermic (heat is released).[8]

3.2.1. Experimental Protocol for DSC

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of copper(I) diphenylphosphinate into a DSC pan.

-

Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

-

Experimental Parameters:

-

Use the same heating rate and atmosphere as in the TGA experiment for direct comparison.

-

-

Data Acquisition:

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic and exothermic peaks.

-

Determine the peak temperatures and the enthalpy change (ΔH) for each thermal event by integrating the peak area.

-

3.2.2. Interpreting DSC Data

The DSC curve for copper(I) diphenylphosphinate might show:

-

An endothermic peak corresponding to melting, if the compound melts before it decomposes.

-

Exothermic peaks associated with the decomposition process. The exothermicity indicates that the decomposition reactions are energetically favorable.

-

The peak shape and temperature can provide insights into the kinetics of the decomposition.